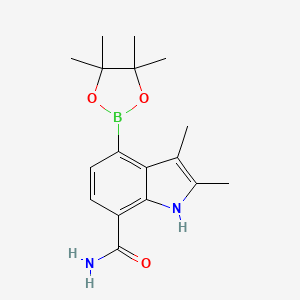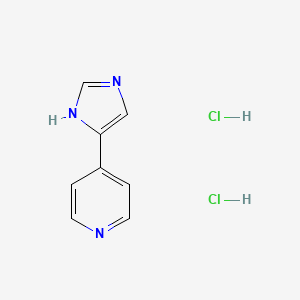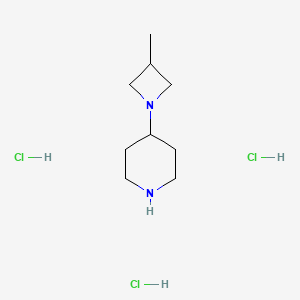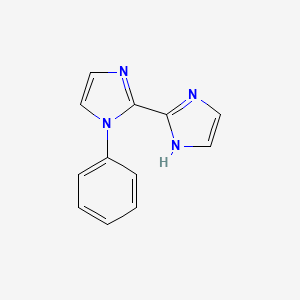
2-Amino-4-bromo-3-chloro-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-3-chloro-5-iodobenzamide is a halogenated benzamide derivative. This compound is notable for its unique combination of halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, which can significantly influence its chemical reactivity and biological activity. It is used as a synthon in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-chloro-5-iodobenzamide typically involves multi-step reactions starting from appropriately substituted aniline derivatives. One common method includes:
Halogenation: Sequential halogenation of aniline derivatives to introduce bromine, chlorine, and iodine atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amidation processes, optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-chloro-5-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, it can undergo nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions.
Solvents: Common solvents include ethanol, acetonitrile, and dichloromethane.
Major Products Formed
Indole Derivatives: Through cross-coupling and subsequent cyclization reactions.
Substituted Benzamides: Via nucleophilic substitution.
Scientific Research Applications
2-Amino-4-bromo-3-chloro-5-iodobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-chloro-5-iodobenzamide involves its interaction with specific molecular targets, often through halogen bonding and other non-covalent interactions. These interactions can influence biological pathways and lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-iodobenzamide: Similar structure but lacks the chlorine atom.
2-Amino-4-bromo-3-fluoro-5-iodobenzamide: Fluorine replaces chlorine.
Uniqueness
2-Amino-4-bromo-3-chloro-5-iodobenzamide is unique due to its specific combination of halogen atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H5BrClIN2O |
|---|---|
Molecular Weight |
375.39 g/mol |
IUPAC Name |
2-amino-4-bromo-3-chloro-5-iodobenzamide |
InChI |
InChI=1S/C7H5BrClIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13) |
InChI Key |
RPQZNXQEYNSBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)Cl)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




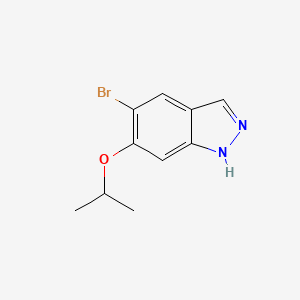
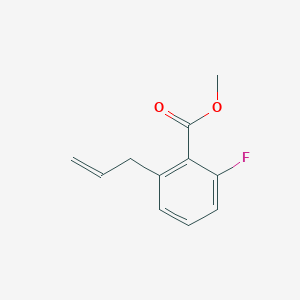
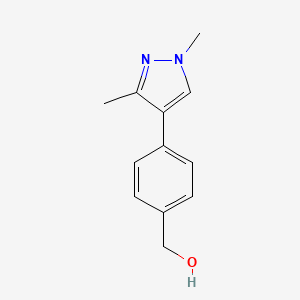
![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
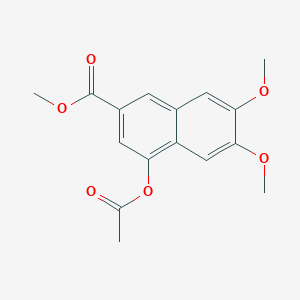
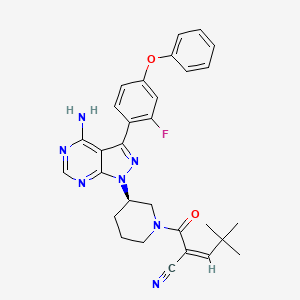
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
